![molecular formula C35H55NO B12556101 (E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine CAS No. 142272-31-9](/img/structure/B12556101.png)
(E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine is an organic compound characterized by its unique structure, which includes a decyloxy group attached to a phenyl ring and a dodecylphenyl group attached to a methanimine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine typically involves a multi-step process. One common method includes the following steps:
Formation of the Decyloxyphenyl Intermediate: This step involves the reaction of 4-bromophenol with decanol in the presence of a base such as potassium carbonate to form 4-(decyloxy)phenol.
Formation of the Dodecylphenyl Intermediate: This step involves the reaction of 4-bromobenzaldehyde with dodecylbenzene in the presence of a catalyst such as palladium on carbon to form 4-dodecylbenzaldehyde.
Condensation Reaction: The final step involves the condensation of 4-(decyloxy)phenol and 4-dodecylbenzaldehyde in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of phenolic oxides and aldehydes.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
(E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of (E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1-[4-(Octyloxy)phenyl]-N-(4-dodecylphenyl)methanimine
- (E)-1-[4-(Hexyloxy)phenyl]-N-(4-dodecylphenyl)methanimine
- (E)-1-[4-(Butyloxy)phenyl]-N-(4-dodecylphenyl)methanimine
Uniqueness
(E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine is unique due to its specific combination of decyloxy and dodecylphenyl groups, which confer distinct physical and chemical properties. This uniqueness makes it valuable for specific applications in materials science and drug development.
Propiedades
Número CAS |
142272-31-9 |
|---|---|
Fórmula molecular |
C35H55NO |
Peso molecular |
505.8 g/mol |
Nombre IUPAC |
1-(4-decoxyphenyl)-N-(4-dodecylphenyl)methanimine |
InChI |
InChI=1S/C35H55NO/c1-3-5-7-9-11-13-14-15-17-19-21-32-22-26-34(27-23-32)36-31-33-24-28-35(29-25-33)37-30-20-18-16-12-10-8-6-4-2/h22-29,31H,3-21,30H2,1-2H3 |
Clave InChI |
VGRYXTKZOVVZOO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


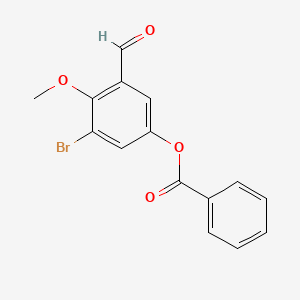
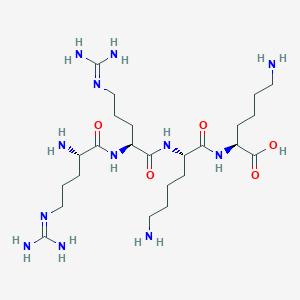
![2,6-Dichloro-N-[2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B12556029.png)


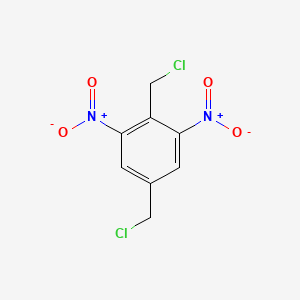

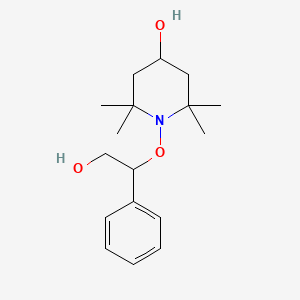
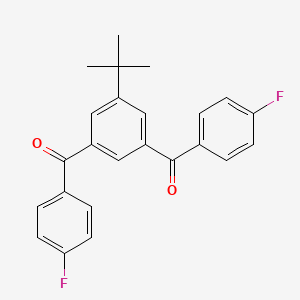

![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 4-(1-methylethyl)-](/img/structure/B12556079.png)
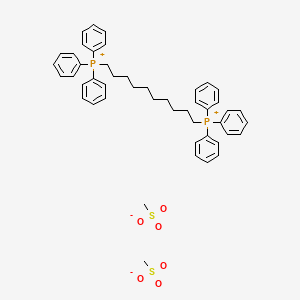
![5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12556093.png)

